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Compound of Interest

Compound Name: PYR-7911

CAS No.: 124307-91-1

Cat. No.: B1679893

Get Quote

Executive Summary & Compound Profile
PYR-7911 (CAS: 124307-91-1) is a specialized pyrrole derivative utilized primarily as a building

block in the synthesis of porphyrins and complex pharmaceutical agents. Its structural integrity

is defined by a labile acetoxymethyl group and a benzyl ester moiety, making it prone to

hydrolysis and transesterification.

Accurate identification requires differentiating PYR-7911 from its common degradants (e.g., the

de-acetylated alcohol or the free carboxylic acid). This guide compares High-Resolution Mass

Spectrometry (HRMS) against Triple Quadrupole (QqQ) and standard HPLC-UV methods,

establishing LC-MS/MS as the superior modality for specificity and sensitivity.
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Compound Attribute Technical Detail

Systematic Name
Benzyl 5-(acetoxymethyl)-3-methyl-1H-pyrrole-

2-carboxylate

Formula C₁₆H₁₇NO₄

Exact Mass 287.1158 Da

Precursor Ion [M+H]⁺ 288.1231 m/z

Key Structural Motifs
Pyrrole core, Benzyl ester (C-2), Acetoxymethyl

(C-5)

Comparative Analysis: Analytical Performance
The following table contrasts the performance of the recommended LC-MS/MS protocol against

alternative identification methods.

Table 1: Performance Comparison of Identification
Modalities

Feature
LC-ESI-MS/MS

(Recommended)
HPLC-UV (254 nm) ¹H-NMR (Standard)

Primary Utility
Trace Quantification &

Specific ID

Bulk Purity

Assessment
Structural Elucidation

Specificity
High (Mass-based

discrimination)

Low (Co-elution risk

with analogs)

Very High (Atom-level

mapping)

Sensitivity (LOD)
< 1 ng/mL

(Femtomolar range)
~1 µg/mL ~1 mg/mL

Throughput High (5-min run time)
Medium (15-30 min

run time)

Low (Sample prep

intensive)

Matrix Tolerance Excellent (with MRM)
Poor (Interference

prone)

Low (Requires pure

sample)

Self-Validation
Yes (Transition ratios

confirm ID)

No (Retention time

only)
Yes
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Expert Insight: While NMR is the gold standard for initial structural confirmation, it lacks the

sensitivity for pharmacokinetic (PK) studies or impurity profiling in reaction mixtures. LC-ESI-

MS/MS is the only viable choice for high-throughput screening or biological matrix analysis due

to its ability to isolate the specific m/z 288.1 precursor.

Technical Deep Dive: Fragmentation & Mechanism
To establish a self-validating protocol, one must understand the fragmentation logic of PYR-
7911. Under Electrospray Ionization (ESI+), the molecule protonates readily at the pyrrole

nitrogen or the carbonyl oxygen.

Fragmentation Pathway Analysis
Primary Transition (Quantifier): Cleavage of the benzyl ester bond. The benzyl group is a

highly stable leaving group, forming the tropylium ion (m/z 91.05). This is the most abundant

product ion.

Secondary Transition (Qualifier): Loss of the acetoxy group (acetic acid neutral loss, -60 Da)

from the C-5 position, generating a stabilized cation at m/z 228.1.

Tertiary Transition: Combined loss of the benzyl group and the acetate group.

Visualization: Fragmentation Logic
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Figure 1: Predicted MS/MS fragmentation pathway for PYR-7911 under ESI+ conditions.

Experimental Protocol: LC-MS/MS Identification
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This protocol is designed for a Triple Quadrupole system (e.g., Agilent 6400 or Sciex Triple

Quad), but parameters can be adapted for Orbitrap systems.

Phase 1: Sample Preparation
Stock Solution: Dissolve 1 mg PYR-7911 in 1 mL DMSO (1 mg/mL).

Working Standard: Dilute stock 1:1000 in 50% Acetonitrile/Water to achieve 1 µg/mL.

Matrix Prep (if applicable): For plasma/media, perform protein precipitation using ice-cold

Acetonitrile (1:3 ratio), vortex, centrifuge at 10,000 x g for 5 min, and inject supernatant.

Phase 2: Chromatographic Separation (LC)
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.4 mL/min.

Gradient:

0.0 min: 10% B

1.0 min: 10% B

4.0 min: 95% B (Elution of PYR-7911 expected ~3.2 min)

5.0 min: 95% B

5.1 min: 10% B (Re-equilibration)

Phase 3: Mass Spectrometry Parameters (ESI+)
Ionization: Electrospray Ionization (Positive Mode).

Source Temperature: 350°C.
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Capillary Voltage: 3500 V.

Desolvation Gas Flow: 10 L/min.

Phase 4: MRM Transitions (Self-Validating System)
Use the ratio of the Quantifier to Qualifier ion to confirm identity. The ratio should remain

constant (±15%) across samples.

Transition
Type

Precursor
(m/z)

Product (m/z)
Collision
Energy (eV)

Dwell Time
(ms)

Quantifier 288.1 91.1 25 50

Qualifier 1 288.1 228.1 15 50

Qualifier 2 288.1 197.1 30 50

Workflow Visualization
The following diagram outlines the logical flow from sample intake to confirmed identification,

ensuring no steps are missed in the validation process.
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Figure 2: Step-by-step decision matrix for the MS identification of PYR-7911.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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